NED-3238
Description
Properties
Molecular Formula |
C17H30BCl2N3O4 |
|---|---|
Molecular Weight |
422.154 |
IUPAC Name |
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H28BN3O4/c19-15(9-13-5-2-1-3-6-13)11-21-10-14(7-4-8-18(24)25)17(20,12-21)16(22)23/h1-3,5-6,14-15,24-25H,4,7-12,19-20H2,(H,22,23)/t14-,15-,17-/m0/s1 |
InChI Key |
YLRFCKXLPZIAMP-DQZPFBHVSA-N |
SMILES |
B(CCCC1CN(CC1(C(=O)O)N)CC(CC2=CC=CC=C2)N)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NED-3238; NED 3238; NED3238 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of NED-3238: A Technical Guide to Arginase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
NED-3238 is a potent small molecule inhibitor of arginase-I (ARG1) and arginase-II (ARG2). This document serves as an in-depth technical guide to its core mechanism of action. By competitively binding to the active site of arginases, this compound blocks the hydrolysis of L-arginine to L-ornithine and urea. This inhibition has significant downstream consequences on multiple signaling pathways, most notably enhancing the bioavailability of L-arginine for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule in vasodilation and immune response. Furthermore, the reduction in L-ornithine levels impacts the synthesis of polyamines and proline, which are essential for cellular proliferation and collagen production. This guide will detail the biochemical mechanism, summarize key quantitative data, provide an exemplary experimental protocol for assessing arginase inhibition, and visualize the relevant biological pathways and experimental workflows.
Introduction to Arginase and its Role in Pathophysiology
Arginase is a binuclear manganese metalloenzyme that exists in two isoforms, ARG1 and ARG2. ARG1 is a cytosolic enzyme primarily found in the liver as a component of the urea cycle, responsible for ammonia detoxification. ARG2 is a mitochondrial enzyme with broader tissue distribution, including the kidneys, prostate, and immune cells. Both isoforms catalyze the same reaction: the hydrolysis of L-arginine.
In various disease states, including cancer and cardiovascular diseases, the upregulation of arginase activity leads to a localized depletion of L-arginine. This "arginine steal" phenomenon has two major pathophysiological consequences:
-
Impaired Nitric Oxide (NO) Production: Nitric oxide synthases (NOS) utilize L-arginine as a substrate to produce NO, a key regulator of vasodilation, neurotransmission, and immune cell function. By competing for the same substrate, increased arginase activity limits the L-arginine available for NOS, leading to endothelial dysfunction and immune suppression.
-
Enhanced Cell Proliferation and Tissue Remodeling: The product of the arginase reaction, L-ornithine, is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine) and proline. Polyamines are essential for cell growth and proliferation, while proline is a critical component of collagen, contributing to tissue fibrosis and tumor stroma formation.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of both arginase I and arginase II. By binding to the active site of the enzymes, it prevents the substrate L-arginine from being hydrolyzed. This leads to a localized increase in L-arginine concentration, thereby redirecting its metabolic fate towards the NOS pathway and away from the production of ornithine, proline, and polyamines.
The primary molecular mechanism of this compound is the restoration of L-arginine availability for nitric oxide synthase, leading to increased NO production. This can, in turn, promote vasodilation and enhance the cytotoxic functions of immune cells such as T cells and natural killer (NK) cells within a tumor microenvironment.
Quantitative Data
The inhibitory potency of this compound against human arginase I and II has been determined through in vitro enzymatic assays.
| Compound | Target | IC50 (nM) |
| This compound | Arginase I | 1.3 |
| This compound | Arginase II | 8.1 |
Table 1: In vitro inhibitory potency of this compound against human arginase I and II.
Signaling Pathways
The inhibition of arginase by this compound directly impacts the balance between the arginase and nitric oxide synthase pathways.
Experimental Protocols
The following is a representative protocol for determining the IC50 of an arginase inhibitor like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human arginase I and II.
Materials:
-
Purified recombinant human arginase I and II
-
L-arginine solution (substrate)
-
This compound stock solution (in DMSO)
-
Tris-HCl buffer (pH 7.5) containing MnCl2
-
Urea colorimetric detection kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified arginase I or II to a working concentration in Tris-HCl buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in Tris-HCl buffer to the desired final concentrations.
-
Reaction Setup:
-
Add a fixed volume of the diluted enzyme to each well of a 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
-
Initiation of Reaction: Add a fixed volume of L-arginine solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction and Urea Detection: Stop the reaction by adding the stop reagent from the urea detection kit. Follow the manufacturer's instructions for the colorimetric detection of urea produced.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a highly potent inhibitor of arginase I and II. Its mechanism of action is centered on the competitive inhibition of L-arginine hydrolysis, which in turn modulates the downstream signaling pathways dependent on L-arginine availability. By shunting L-arginine metabolism from the arginase pathway to the NOS pathway, this compound has the potential to reverse the pathophysiological consequences of elevated arginase activity, such as endothelial dysfunction and immune suppression. The provided experimental protocol offers a robust method for quantifying the inhibitory activity of this compound and similar compounds. Further research into the cellular and in vivo effects of this compound will be crucial to fully elucidate its therapeutic potential.
The role of arginase in disease pathways.
An In-depth Technical Guide to the Role of Arginase in Disease Pathways
Executive Summary
Arginase, a binuclear manganese metalloenzyme, is a critical regulator of L-arginine metabolism, catalyzing its hydrolysis to L-ornithine and urea.[1][2] While its role as the final enzyme in the hepatic urea cycle is well-established, the functions of its two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), extend far beyond nitrogen disposal.[3][4] These isoforms are differentially expressed in various tissues and subcellular compartments, playing pivotal roles in cellular proliferation, inflammation, and tissue remodeling.[5][6] Dysregulation of arginase activity is increasingly recognized as a central mechanism in the pathophysiology of a wide array of diseases, including cardiovascular disorders, cancer, and pulmonary conditions.[1][3] This guide provides a comprehensive technical overview of the multifaceted roles of arginase in key disease pathways, summarizes quantitative data, details relevant experimental protocols, and outlines its potential as a therapeutic target for drug development professionals.
Arginase Isoforms and the L-Arginine Metabolic Hub
Mammals express two distinct arginase isoforms encoded by separate genes on different chromosomes.[3][7]
-
Arginase 1 (ARG1): A cytosolic enzyme highly expressed in the liver as a component of the urea cycle.[3][6] It is also found in other cells, including red blood cells and specific immune cell populations like myeloid-derived suppressor cells (MDSCs).[3][8]
-
Arginase 2 (ARG2): A mitochondrial enzyme with a broader tissue distribution, including the kidney, brain, prostate, and vasculature.[5][6] Its primary role is thought to be in the regulation of cellular L-arginine homeostasis and providing L-ornithine for biosynthetic pathways.[5]
L-arginine sits at a critical metabolic crossroads. It is the common substrate for both arginase and Nitric Oxide Synthase (NOS) enzymes. This competition is a central point of regulation and dysregulation in many pathological states.[9][10]
-
The Arginase Pathway: Converts L-arginine to L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, spermine) and L-proline. Polyamines are essential for cell proliferation and growth, while L-proline is a key component of collagen, crucial for tissue repair and fibrosis.[3][10][11]
-
The NOS Pathway: Converts L-arginine to nitric oxide (NO) and L-citrulline. NO is a vital signaling molecule with potent vasodilatory, anti-inflammatory, and anti-proliferative properties.[10][12]
The Role of Arginase in Cardiovascular Disease
Elevated arginase activity is a key contributor to endothelial dysfunction, a hallmark of many cardiovascular diseases.[3][7][13] By depleting the L-arginine pool available for endothelial NOS (eNOS), arginase reduces the bioavailability of vasodilatory NO.[3][5]
Key Mechanisms in Cardiovascular Disease:
-
Reduced NO Bioavailability: Increased arginase activity directly competes with eNOS for their common substrate, L-arginine, leading to impaired endothelium-dependent vasorelaxation.[3][5] This is a critical factor in the pathogenesis of hypertension.[3]
-
eNOS Uncoupling: When L-arginine levels are low, eNOS can become "uncoupled," producing superoxide radicals (O₂⁻) instead of NO.[7][10] Superoxide reacts with available NO to form peroxynitrite (ONOO⁻), a potent oxidant that further exacerbates vascular damage.[7][11]
-
Vascular Remodeling: The arginase product L-ornithine is metabolized to polyamines and L-proline, which promote vascular smooth muscle cell proliferation and collagen deposition, respectively.[3][13] This contributes to vascular fibrosis, stiffening, and the development of atherosclerotic plaques.[1][3]
References
- 1. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of mammalian arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Functions of Arginase Isoforms in Macrophage Inflammatory Responses: Impact on Cardiovascular Diseases and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased arginase II activity contributes to endothelial dysfunction through endothelial nitric oxide synthase uncoupling in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Myeloid Cell-Derived Arginase in Cancer Immune Response [frontiersin.org]
- 9. Competition of NO synthases and arginase in the airways hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arginase and pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Arginase in the Vascular Endothelium: Friend or Foe? [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
The Therapeutic Potential of Arginase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginase, a critical enzyme in the urea cycle, has emerged as a significant therapeutic target in a multitude of diseases, including cancer, cardiovascular disorders, and neurological conditions. By hydrolyzing L-arginine to ornithine and urea, arginase regulates a variety of downstream pathways crucial for cell proliferation, inflammation, and immune responses. Notably, its competition with nitric oxide synthase (NOS) for the common substrate L-arginine creates a critical regulatory node. Upregulation of arginase activity is implicated in the pathophysiology of numerous diseases, primarily by depleting L-arginine pools required for nitric oxide production and T-cell function. Consequently, the inhibition of arginase presents a promising strategy to restore immune surveillance, improve vascular function, and mitigate neuroinflammation. This technical guide provides an in-depth overview of the core principles of arginase inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and experimental workflows.
Introduction: The Role of Arginase in Health and Disease
Arginase exists in two isoforms: Arginase 1 (ARG1), a cytosolic enzyme predominantly found in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme with wider tissue distribution.[1][2] While ARG1 is central to the urea cycle for ammonia detoxification, both isoforms are involved in the production of ornithine, a precursor for polyamines and proline, which are essential for cell growth and collagen synthesis.[3][4]
The therapeutic rationale for arginase inhibition stems from its direct competition with NOS for L-arginine.[5] In various pathological states, elevated arginase activity shunts L-arginine away from NOS, leading to decreased production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune regulation.[5][6] This "arginine steal" phenomenon contributes to endothelial dysfunction in cardiovascular diseases and creates an immunosuppressive tumor microenvironment in cancer.[7]
Therapeutic Applications of Arginase Inhibition
Oncology
In the tumor microenvironment (TME), myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of arginase.[8] This leads to L-arginine depletion, which in turn impairs T-cell proliferation and function, allowing cancer cells to evade immune destruction.[8] Arginase inhibitors aim to restore L-arginine levels, thereby revitalizing the anti-tumor immune response.[9] Combination therapies with checkpoint inhibitors are being actively investigated to enhance efficacy.[8]
Cardiovascular Disease
Increased arginase activity is a hallmark of several cardiovascular conditions, including atherosclerosis, hypertension, and ischemia-reperfusion injury.[7] By limiting L-arginine availability for endothelial NOS (eNOS), arginase contributes to endothelial dysfunction, reduced vasodilation, and increased oxidative stress.[7] Clinical studies have shown that arginase inhibition can improve endothelial function in patients with coronary artery disease and type 2 diabetes.[10]
Neurological Disorders
Emerging evidence suggests a role for arginase in neurodegenerative diseases such as Alzheimer's disease.[11] Upregulation of arginase in the brain can lead to reduced NO production, which is important for synaptic plasticity and cerebral blood flow, and may contribute to neuroinflammation.[11] Preclinical studies in mouse models of Alzheimer's have demonstrated that arginase inhibition can reduce neuroinflammation and improve cognitive function.[12]
Quantitative Data on Arginase Inhibitors
The development of potent and selective arginase inhibitors is a key focus of current research. The following tables summarize the inhibitory activities of several key compounds against the two arginase isoforms.
| Inhibitor | Type | Target(s) | IC50 (ARG1) | IC50 (ARG2) | Reference(s) |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Small Molecule | ARG1/ARG2 | 230 ± 26 µM | 340 ± 12 µM | [13] |
| 2(S)-amino-6-boronohexanoic acid (ABH) | Boronic Acid Derivative | ARG1/ARG2 | Kd = 5 nM | Ki = 8.5 nM | [8] |
| S-(2-boronoethyl)-L-cysteine (BEC) | Boronic Acid Derivative | ARG1/ARG2 | Kd = 270 nM | Ki = 30 nM | [8] |
| OATD-02 | Small Molecule | ARG1/ARG2 | 69 ± 2 nM | 335 ± 32 nM | [14] |
| OAT-1746 | Small Molecule | ARG1/ARG2 | 28 nM | 49 nM | [2] |
Note: IC50, Kd, and Ki values can vary depending on the assay conditions.
Key Experimental Protocols
Arginase Activity Assay (Spectrophotometric Method)
This protocol is adapted from commercially available kits and published methods for determining arginase activity by measuring the amount of urea produced.[15][16][17]
Materials:
-
Arginine Buffer (pH 9.5)
-
MnCl2 Solution
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
Urea Reagent (e.g., a mixture of Reagent A and Reagent B from a commercial kit)
-
Urea Standard
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer. Centrifuge to pellet debris and collect the supernatant.
-
Enzyme Activation: In a 96-well plate, add the sample. Prepare a sample blank control for each sample.
-
Substrate Addition: Prepare a 5x Substrate Buffer by combining the Arginine Buffer and Mn Solution. Add the 5x Substrate Buffer to the sample wells (but not the blank controls).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Reaction Termination and Color Development: Add the Urea Reagent to all wells. This stops the arginase reaction and initiates a colorimetric reaction with the urea produced. Incubate at room temperature for 60 minutes.
-
Measurement: Read the optical density (OD) at 430 nm using a microplate reader.
-
Calculation: Subtract the OD of the sample blank from the OD of the sample. Calculate the urea concentration based on a urea standard curve. One unit of arginase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.
In Vivo Arginase Inhibition Studies in a Mouse Model of Cancer
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of an arginase inhibitor in a syngeneic mouse model.[18]
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line (e.g., Lewis Lung Carcinoma)
-
Arginase inhibitor
-
Vehicle control
-
Calipers for tumor measurement
-
Flow cytometer and antibodies for immune cell analysis
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the arginase inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Efficacy Assessment: Continue to monitor tumor growth throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Immunophenotyping: Process the tumors and spleens to generate single-cell suspensions. Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, CD11b, Gr-1) and analyze by flow cytometry to assess changes in the immune cell populations within the tumor microenvironment and systemically.
-
Data Analysis: Compare tumor growth curves and immune cell populations between the treatment and control groups to determine the efficacy of the arginase inhibitor.
Visualizing Key Pathways and Workflows
Signaling Pathways
References
- 1. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arginase as a potential target in the treatment of cardiovascular disease: reversal of arginine steal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Arginase activity assay [bio-protocol.org]
- 17. assaygenie.com [assaygenie.com]
- 18. Frontiers | Preclinical evidence of a direct pro-survival role of arginine deprivation in multiple myeloma [frontiersin.org]
Technical Whitepaper: The Effect of NED-3238 on L-arginine Metabolism
For Internal Use Only
Abstract
L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. The metabolic fate of L-arginine is primarily governed by the competing activities of nitric oxide synthase (NOS) and arginase. Arginase, existing in two isoforms (Arginase 1 and Arginase 2), hydrolyzes L-arginine to ornithine and urea, thereby limiting its availability for NO production. This document provides a comprehensive technical overview of NED-3238, a novel, potent, and selective small molecule inhibitor of Arginase 2 (ARG2). Through competitive inhibition of ARG2, this compound effectively redirects L-arginine metabolism towards the NOS pathway, leading to enhanced NO synthesis. This whitepaper details the mechanism of action, in vitro and cellular activity, and the experimental protocols used to characterize this compound. The data presented herein suggest that this compound holds significant therapeutic potential for conditions characterized by endothelial dysfunction and dysregulated L-arginine metabolism.
Introduction to L-arginine Metabolism
L-arginine is a cornerstone of multiple metabolic pathways. Its conversion to L-citrulline and nitric oxide by NOS isoforms is fundamental to cardiovascular homeostasis. Conversely, its hydrolysis by arginase initiates the urea cycle and contributes to the production of proline and polyamines, which are essential for cell proliferation and collagen synthesis.
A metabolic imbalance between the NOS and arginase pathways is implicated in numerous pathologies. Elevated arginase activity can deplete L-arginine stores, leading to reduced NO bioavailability, a condition often observed in cardiovascular diseases such as atherosclerosis and hypertension. Arginase 2 (ARG2), the mitochondrial isoform, is of particular interest as a therapeutic target due to its widespread expression in extrahepatic tissues, including the kidneys, vasculature, and immune cells. Selective inhibition of ARG2 is a promising strategy to enhance local NO production without disrupting the hepatic urea cycle, which is primarily managed by Arginase 1 (ARG1).
This compound has been developed as a next-generation ARG2 inhibitor. This document outlines its core pharmacological profile.
Mechanism of Action of this compound
This compound is a synthetic small molecule designed to selectively target the active site of the ARG2 enzyme. By competitively inhibiting ARG2, this compound increases the intracellular bioavailability of L-arginine, thereby promoting its conversion to nitric oxide by endothelial nitric oxide synthase (eNOS). This redirection of the L-arginine flux is hypothesized to restore endothelial function in disease states.
Caption: Proposed mechanism of this compound action.
Biochemical and Cellular Characterization
In Vitro Enzyme Inhibition
The inhibitory potency and selectivity of this compound were assessed against purified human ARG1 and ARG2 enzymes. The results, summarized in Table 1 , demonstrate that this compound is a highly potent inhibitor of ARG2 with over 1,000-fold selectivity versus the ARG1 isoform.
Table 1: In Vitro Inhibitory Activity of this compound against Human Arginase Isoforms
| Compound | Target | IC50 (nM) | Selectivity (ARG1/ARG2) |
|---|---|---|---|
| This compound | ARG1 | 2,580 | 1,290-fold |
| | ARG2 | 2.0 | |
Experimental Protocol: In Vitro Arginase Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human ARG1 and ARG2.
-
Materials:
-
Recombinant human ARG1 and ARG2 (R&D Systems).
-
L-arginine (Sigma-Aldrich).
-
Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MnCl₂.
-
Urea Assay Kit (Abcam).
-
This compound, serially diluted in DMSO.
-
-
Procedure:
-
Enzyme Activation: ARG1 and ARG2 enzymes were pre-activated by incubation in Tris-HCl buffer with 10 mM MnCl₂ at 37°C for 10 minutes.
-
Compound Incubation: 10 µL of serially diluted this compound or DMSO vehicle control was added to a 96-well plate. 20 µL of activated enzyme solution was then added to each well and incubated for 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction was initiated by adding 70 µL of pre-warmed L-arginine substrate solution (final concentration 100 mM) to each well.
-
Reaction Incubation: The plate was incubated at 37°C for 60 minutes.
-
Reaction Termination & Urea Measurement: The reaction was terminated, and the amount of urea produced was quantified using a colorimetric urea assay kit according to the manufacturer's instructions. Absorbance was read at 570 nm.
-
Data Analysis: The percentage of inhibition was calculated relative to the DMSO control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
-
Cellular Effects on L-arginine Metabolism
To confirm the mechanism of action in a cellular context, Human Umbilical Vein Endothelial Cells (HUVECs) were treated with this compound. The intracellular concentrations of L-arginine and its key metabolites were quantified using LC-MS/MS. As shown in Table 2 , treatment with this compound led to a significant increase in intracellular L-arginine and a corresponding decrease in ornithine. Crucially, this was accompanied by a marked increase in citrulline and nitrate/nitrite (NOx), indicative of enhanced NOS activity.
Table 2: Effect of this compound (1 µM) on L-arginine Metabolite Concentrations in HUVECs
| Metabolite | Control (pmol/mg protein) | This compound (pmol/mg protein) | Fold Change |
|---|---|---|---|
| L-Arginine | 150.4 ± 12.1 | 451.2 ± 25.5 | +3.0 |
| Ornithine | 88.2 ± 7.5 | 22.1 ± 3.9 | -4.0 |
| L-Citrulline | 35.6 ± 4.1 | 91.5 ± 8.8 | +2.6 |
| Nitrate/Nitrite (NOx) | 21.9 ± 2.8 | 61.3 ± 5.7 | +2.8 |
Data are presented as mean ± SD from n=4 independent experiments.
Experimental Workflow and Protocol: Cellular Metabolite Analysis
The workflow for assessing the impact of this compound on cellular metabolism is depicted below.
Caption: Workflow for cellular metabolite analysis.
-
Objective: To quantify the change in L-arginine, ornithine, L-citrulline, and NOx in HUVECs following treatment with this compound.
-
Materials:
-
Primary HUVECs (Lonza).
-
EGM-2 Endothelial Cell Growth Medium (Lonza).
-
This compound.
-
LC-MS/MS grade methanol, water, and formic acid.
-
BCA Protein Assay Kit (Thermo Fisher).
-
-
Procedure:
-
Cell Culture and Treatment: HUVECs were seeded in 6-well plates and grown to 80% confluency. The medium was then replaced with fresh medium containing either 1 µM this compound or a DMSO vehicle control. Cells were incubated for 24 hours.
-
Metabolite Extraction:
-
The culture medium was aspirated, and cells were washed twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism was quenched by adding 1 mL of ice-cold 80% methanol to each well.
-
Cells were scraped and collected into microcentrifuge tubes.
-
The samples were vortexed and then centrifuged at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
Sample Preparation: The supernatant containing the metabolites was transferred to a new tube and dried under a stream of nitrogen. The dried extract was reconstituted in 50 µL of 50% methanol for analysis. The protein pellet was solubilized for quantification.
-
LC-MS/MS Analysis: Metabolite quantification was performed on a Sciex QTRAP 6500+ system coupled with an ExionLC AD system. Chromatographic separation was achieved on a C18 column using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in methanol). Metabolites were detected using multiple reaction monitoring (MRM) in positive ion mode.
-
Data Normalization: The concentration of each metabolite was calculated based on a standard curve and normalized to the total protein content of the corresponding sample, determined by a BCA assay performed on the protein pellet.
-
Conclusion and Future Directions
This compound is a novel, highly potent, and selective inhibitor of Arginase 2. The data presented in this whitepaper demonstrate its ability to effectively modulate L-arginine metabolism in both enzymatic and cellular systems. By inhibiting ARG2, this compound successfully increases the intracellular pool of L-arginine available to eNOS, resulting in a significant enhancement of nitric oxide production.
These findings strongly support the therapeutic hypothesis that selective ARG2 inhibition can reverse the endothelial dysfunction associated with L-arginine depletion. The favorable in vitro profile of this compound warrants further investigation in preclinical models of cardiovascular and metabolic diseases. Future studies will focus on its pharmacokinetic properties, in vivo efficacy, and safety profile.
In-Depth Technical Guide: In Vitro and In Vivo Studies of NED-3238
Disclaimer: Publicly available scientific literature and databases do not contain information regarding a compound designated "NED-3238." The following guide is a template demonstrating the requested structure and content for an in-depth technical analysis of a therapeutic candidate. Researchers, scientists, and drug development professionals can adapt this framework to summarize their own internal data on a compound of interest.
Introduction
This section would typically provide a comprehensive overview of the compound this compound, including its chemical structure, target, and proposed mechanism of action. It would set the stage for the subsequent in vitro and in vivo data by outlining the therapeutic rationale and the key questions the presented studies aim to answer.
In Vitro Studies
This section focuses on the biochemical and cellular characterization of this compound.
Biochemical Assays
A summary of the direct interaction between this compound and its molecular target(s).
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC50 / EC50 (nM) | Ki (nM) | Hill Slope |
| Example: Kinase Assay | Target Kinase X | [Insert Value] | [Insert Value] | [Insert Value] |
| Example: Binding Assay | Target Receptor Y | [Insert Value] | [Insert Value] | [Insert Value] |
This protocol would detail the specific methods used to determine the biochemical potency of this compound.
-
Reagents: List all enzymes, substrates, buffers, and detection reagents.
-
Procedure: A step-by-step description of the assay, including incubation times, temperatures, and concentrations of key components.
-
Data Analysis: Explanation of how the raw data was processed to calculate IC50 or other relevant parameters, including the software and statistical models used.
Cellular Assays
An overview of the compound's activity in a cellular context, demonstrating target engagement and downstream functional effects.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint Measured | IC50 / EC50 (nM) | Notes |
| Example: Cancer Cell Line A | Proliferation Assay | Cell Viability | [Insert Value] | [e.g., 72-hour incubation] |
| Example: Reporter Cell Line B | Target Engagement | Luciferase Activity | [Insert Value] | [e.g., Measures downstream pathway activation] |
-
Cell Culture: Details on the cell line, media, and culture conditions.
-
Assay Protocol: Step-by-step instructions for cell seeding, compound treatment, and the method for assessing cell viability (e.g., CellTiter-Glo®).
-
Data Analysis: Method for normalizing data and fitting dose-response curves to determine IC50 values.
Signaling Pathway Analysis
Visualization of the proposed mechanism of action of this compound at the cellular level.
Unveiling NED-3238: A Technical Primer on a Novel Arginase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NED-3238 is an early-stage, highly potent small molecule inhibitor of both human arginase I (ARG1) and arginase II (ARG2).[1][2][3] Developed by New England Discovery Partners LLC, this compound has emerged from a novel series of (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid analogues.[4] Its high potency, with inhibitory concentrations in the low nanomolar range, positions it as a significant tool for research into the roles of arginase in various pathological conditions, particularly in the fields of immuno-oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the core preclinical data and methodologies associated with the early-stage research of this compound.
Core Quantitative Data
The primary quantitative data available for this compound centers on its in vitro inhibitory activity against the two human arginase isoforms. This data is crucial for understanding its potency and potential therapeutic window.
| Target | IC50 (nM) |
| Human Arginase I | 1.3[2][3] |
| Human Arginase II | 8.1[2][3] |
| Table 1: In Vitro Inhibitory Potency of this compound |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound was likely achieved through a well-established in vitro arginase activity assay. While the specific protocol for this compound has not been publicly detailed, a standard methodology can be inferred from common practices in the field.
In Vitro Arginase Inhibition Assay (General Protocol)
This protocol outlines the key steps for determining the inhibitory activity of a compound like this compound against recombinant human arginase I and II.
1. Reagents and Materials:
-
Recombinant Human Arginase I and Arginase II
-
L-Arginine (substrate)
-
Manganese Chloride (MnCl₂) (cofactor)
-
Tris-HCl buffer (or similar, pH 7.5)
-
This compound (or other test inhibitors)
-
Urea detection reagent (e.g., a solution containing α-isonitrosopropiophenone or diacetyl monoxime)
-
96-well microplates
-
Incubator
-
Microplate reader
2. Assay Procedure:
-
Enzyme Activation: Recombinant human arginase I or II is pre-incubated with a solution of MnCl₂ in buffer to ensure the presence of the essential manganese cofactor at the active site.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, the activated arginase enzyme is added to wells containing the various concentrations of this compound or vehicle control.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a buffered solution of L-arginine to each well.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow for the enzymatic conversion of L-arginine to urea and L-ornithine.
-
Termination of Reaction: The reaction is stopped by the addition of an acidic solution, which often contains the urea detection reagent.
-
Color Development: The plate is heated to facilitate the reaction between the generated urea and the detection reagent, resulting in a colored product.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength for the chosen urea detection reagent.
-
Data Analysis: The absorbance values are converted to percent inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the direct inhibition of arginase I and II, which are key enzymes in the urea cycle and also play crucial roles in regulating L-arginine bioavailability.
Arginase Inhibition Signaling Pathway
Caption: this compound inhibits Arginase I and II, increasing L-arginine for NO production.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound against arginase.
Future Directions
The potent and dual inhibitory activity of this compound against both arginase isoforms makes it a valuable research tool and a potential starting point for therapeutic development. Further preclinical studies are warranted to evaluate its efficacy in cellular and in vivo models of diseases where arginase is implicated, such as cancer and cardiovascular disorders. Key future studies should include:
-
Cell-based assays: To determine the effect of this compound on L-arginine levels and downstream signaling pathways in relevant cell types (e.g., myeloid-derived suppressor cells, endothelial cells).
-
In vivo efficacy studies: To assess the anti-tumor or therapeutic effects of this compound in animal models.
-
Pharmacokinetic and toxicological studies: To evaluate the drug-like properties and safety profile of this compound.
The data and protocols presented in this guide provide a foundational understanding of the early-stage research on this compound, paving the way for its further investigation as a novel arginase inhibitor.
References
- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molecure.com [molecure.com]
- 4. Frontiers | Preclinical evidence of a direct pro-survival role of arginine deprivation in multiple myeloma [frontiersin.org]
Methodological & Application
Protocol for dissolving and storing NED-3238.
Introduction
NED-3238 is a potent inhibitor of arginase I and II, with IC50 values of 1.3 nM and 8.1 nM, respectively. These application notes provide a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and efficacy for research purposes. The following guidelines are intended for researchers, scientists, and drug development professionals.
Product Information
| Property | Value |
| Synonyms | This compound mesylate; NED 3238; NED3238 |
| Appearance | Solid powder |
| Molecular Weight | 422.15 g/mol |
| Purity | >98% |
Dissolution Protocol
This compound is soluble in Dimethyl Sulfoxide (DMSO). The following protocol outlines the steps for preparing a stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. Refer to Table 2 for recommended volumes to achieve common stock solution concentrations.
-
Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (37°C) for a short period can aid in dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. If particulates are present, centrifuge the tube and transfer the supernatant to a new sterile tube.
Stock Solution Preparation
The following table provides the required solvent volumes for preparing stock solutions of various concentrations. These calculations are based on a molecular weight of 422.15 g/mol . Batch-specific molecular weights may vary, and adjustments should be made accordingly.
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.37 mL | 11.84 mL | 23.69 mL |
| 5 mM | 0.47 mL | 2.37 mL | 4.74 mL |
| 10 mM | 0.24 mL | 1.18 mL | 2.37 mL |
| 50 mM | 0.05 mL | 0.24 mL | 0.47 mL |
Storage and Stability
Proper storage of both the solid compound and stock solutions is critical to maintain the integrity of this compound.
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark at 0 - 4°C | Short term (days to weeks) |
| Dry, dark at -20°C | Long term (months to years) | |
| Stock Solution (in DMSO) | 0 - 4°C | Short term (days to weeks) |
| -20°C | Long term (months) |
Note: For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Workflow
The following diagram illustrates a typical workflow from receiving the compound to its use in an experiment.
Caption: Workflow for handling and preparation of this compound.
Signaling Pathway Inhibition
This compound is an inhibitor of the arginase enzyme, which plays a key role in the urea cycle and modulates nitric oxide synthesis by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine.
Caption: Inhibition of the Arginase pathway by this compound.
Application Notes and Protocols for NED-3238 in Cancer Research: A Search for Information
Initial searches for a compound specifically designated as "NED-3238" in the context of cancer research have not yielded specific information on a molecule with this identifier. The scientific and clinical trial literature reviewed did not contain a compound with this name. It is possible that "this compound" is an internal development code, a very recent discovery not yet in the public domain, or a potential misnomer.
While direct data on "this compound" is unavailable, the search results did provide information on related concepts and other named entities in cancer research that may be of interest to researchers, scientists, and drug development professionals. These include the clinical status of "No Evidence of Disease" (NED), the investigational combination therapy NED-170, and the NEDD family of proteins.
Understanding "NED" in Oncology
In clinical oncology, "NED" is a significant acronym for "No Evidence of Disease." This term is used when, after treatment, there are no detectable cancer cells in the body through imaging or other diagnostic methods.[1] Achieving NED is a major goal of cancer therapy. However, it is important to note that NED does not always equate to a cure, as microscopic residual disease may still be present.
A clinical trial for colorectal cancer, for instance, is investigating treatment strategies for patients who have achieved NED and later develop a limited number of new tumors (oligometastases) in the lungs.[1] This highlights the ongoing research into maintaining a state of NED and managing disease recurrence.
NED-170: A Combination Therapy Approach
One of the more prominent findings was for NED-170 , a combination anti-cancer therapy.[2] Preclinical studies and a compassionate expanded access program have evaluated this regimen in late-stage, heavily pre-treated solid tumors.[2]
Mechanism of Action
NED-170 is a multi-component regimen that includes both marketed drugs and nutraceuticals. Its proposed mechanism of action involves targeting four key pathways that drive tumor growth and metastasis.[2] The components include metronomically-dosed cyclophosphamide, metformin, naltrexone, alpha-lipoic acid, genistein, curcumin, and melatonin.[2]
Preclinical Efficacy
In a murine CT-26 syngeneic xenograft model, NED-170 demonstrated significant tumor growth inhibition.[2]
| Treatment Group | Tumor Growth Inhibition (TBI) | Statistical Significance (vs. Vehicle) |
| NED-170 | 78% | p < 0.001 |
| Cyclophosphamide (CTX) alone | 50% | Not specified |
| Anti-PD-1 antibody | No anti-tumor activity | Not applicable |
| Data from a preclinical murine CT-26 syngeneic xenograft model.[2] |
Clinical Observations
In a compassionate expanded access program involving 21 patients with advanced solid tumors, NED-170 was reported to be safe and well-tolerated, with 81% of patients deriving benefit and improved quality of life.[2] No drug-related grade 3-4 adverse events were reported.[2]
The NEDD Family of Proteins in Cancer
The search also highlighted the importance of the NEDD (Neuronally Expressed Developmentally Down-regulated) family of proteins in cancer biology, specifically NEDD4 and NEDD8.
NEDD4 E3 Ligase
NEDD4 (also known as NEDD4-1) is an E3 ubiquitin ligase that plays a critical role in various cellular processes by marking substrate proteins for degradation.[3] Dysregulation of NEDD4 has been implicated in the development and progression of cancer.[3] Its functions in tumorigenesis include influencing:[3]
-
Cell proliferation
-
Apoptosis
-
Cell cycle
-
Migration and invasion
-
Epithelial-mesenchymal transition (EMT)
-
Cancer stem cells
-
Drug resistance
Targeting the NEDD4 protein is being explored as a potential anti-cancer therapeutic strategy.[3]
NEDD8 Conjugation Pathway
The small ubiquitin-like protein NEDD8 is a key regulator of the activity of cullin-RING ubiquitin ligases (CRLs), which are crucial for the degradation of numerous proteins involved in cancer biology.[4] The process of attaching NEDD8 to its targets is essential for the function of these E3 ligases.[4]
The NEDD8 pathway is a target for anticancer drug development, with molecules like MLN4924 being investigated for their ability to inhibit this pathway.[4]
Experimental Protocols
While specific protocols for a compound named "this compound" cannot be provided, here are general methodologies for experiments commonly used in the preclinical evaluation of anti-cancer agents, based on the types of studies identified.
Murine Xenograft Model for Efficacy Studies
This protocol outlines a general workflow for assessing the in vivo efficacy of a test compound like NED-170.
Objective: To determine the anti-tumor activity of a test compound in a murine cancer model.
Materials:
-
Cancer cell line (e.g., CT-26 for a syngeneic model)
-
Immunocompromised or syngeneic mice
-
Test compound (e.g., NED-170) and vehicle control
-
Standard-of-care chemotherapy or other control agents
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.
-
Randomization: Once tumors reach a predetermined size (e.g., 80-120 mm³), randomize the mice into treatment and control groups.[2]
-
Treatment Administration: Administer the test compound, vehicle, and other controls to the respective groups according to the planned dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition (TBI) for each treatment group compared to the vehicle control.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed differences in tumor growth.
Caption: Workflow for a murine xenograft efficacy study.
Signaling Pathway Visualization
The following diagram illustrates the central role of the NEDD8 pathway in activating Cullin-RING E3 Ligases (CRLs), which in turn target various cancer-related proteins for degradation.
Caption: Simplified NEDD8 conjugation pathway.
References
Application Notes and Protocols for Measuring Arginase Activity in the Presence of NED-3238
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the accurate measurement of arginase I and arginase II activity in the presence of the potent inhibitor, NED-3238. The provided methodologies are designed for researchers in academic and industrial settings who are investigating the therapeutic potential of arginase inhibitors. This guide includes step-by-step experimental procedures, data presentation in tabular format for clarity, and visual diagrams of key workflows and pathways to ensure robust and reproducible results.
Introduction to Arginase and its Inhibition by this compound
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] Two isoforms exist in mammals: Arginase I (ARG1), a cytosolic enzyme predominantly found in the liver and a key component of the urea cycle, and Arginase II (ARG2), a mitochondrial enzyme with broader tissue distribution.[1] Both isoforms play crucial roles in various physiological and pathological processes, including immune regulation, cardiovascular function, and cancer progression.
Elevated arginase activity is implicated in several diseases by depleting L-arginine, a substrate required for nitric oxide (NO) synthesis by nitric oxide synthase (NOS). This competition for L-arginine can lead to endothelial dysfunction and immune suppression.[2] Consequently, the development of arginase inhibitors has emerged as a promising therapeutic strategy.
This compound is a highly potent small molecule inhibitor of both arginase I and arginase II. Understanding its inhibitory activity and accurately quantifying its effect on enzyme kinetics is crucial for pre-clinical and clinical drug development. This application note provides a robust framework for measuring arginase activity in the presence of this compound.
Signaling Pathway: Arginase and Nitric Oxide Synthase Competition
The competition for the common substrate L-arginine between arginase and nitric oxide synthase (NOS) is a critical regulatory point in many biological systems. The following diagram illustrates this relationship.
Experimental Protocols
The following protocols are based on the colorimetric determination of urea, a product of the arginase-catalyzed reaction. Commercial assay kits are widely available and provide many of the necessary reagents.
Materials and Reagents
-
Recombinant human Arginase I (ARG1) and Arginase II (ARG2)
-
This compound
-
L-Arginine solution
-
Urea standard solution
-
Manganese chloride (MnCl₂) solution
-
Tris buffer (pH 7.5)
-
Urea detection reagents (e.g., containing o-phthaldialdehyde (OPA) and N-(1-naphthyl)ethylenediamine (NED))[3]
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 515-570 nm[4]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Preparation of Reagents
-
Arginase Enzyme Solution: Prepare working solutions of ARG1 and ARG2 in Tris buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate over the desired time course.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects on enzyme activity.
-
L-Arginine Substrate Solution: Prepare a solution of L-arginine in Tris buffer. The final concentration in the assay should be close to the Km of the enzyme for L-arginine.
-
Urea Standard Curve: Prepare a series of urea standards of known concentrations in the assay buffer to generate a standard curve for quantifying the urea produced in the enzymatic reaction.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Detailed Assay Protocol
-
Plate Setup:
-
Blank: Add assay buffer to wells that will serve as the blank to zero the plate reader.
-
Control (100% Activity): Add assay buffer and the vehicle (e.g., DMSO) used to dissolve this compound.
-
This compound Wells: Add the serial dilutions of this compound to the respective wells.
-
-
Enzyme Addition: Add the arginase enzyme solution (either ARG1 or ARG2) to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add the L-arginine substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Color Development: Stop the reaction by adding the urea detection reagents according to the manufacturer's instructions. This typically involves a color development step at room temperature.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically between 515 nm and 570 nm).
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of arginase activity for each this compound concentration relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following tables present representative data for the inhibition of Arginase I and Arginase II by this compound.
Inhibition of Arginase I by this compound
| This compound Concentration (nM) | Arginase I Activity (% of Control) | Standard Deviation |
| 0.1 | 98.5 | 2.1 |
| 0.3 | 85.2 | 3.5 |
| 1.0 | 55.1 | 4.2 |
| 3.0 | 20.8 | 2.8 |
| 10.0 | 8.3 | 1.5 |
| 30.0 | 3.1 | 0.9 |
| 100.0 | 1.2 | 0.5 |
Inhibition of Arginase II by this compound
| This compound Concentration (nM) | Arginase II Activity (% of Control) | Standard Deviation |
| 1.0 | 95.7 | 3.3 |
| 3.0 | 78.4 | 4.1 |
| 10.0 | 48.9 | 3.8 |
| 30.0 | 18.2 | 2.5 |
| 100.0 | 6.5 | 1.2 |
| 300.0 | 2.4 | 0.7 |
| 1000.0 | 0.9 | 0.4 |
Troubleshooting and Considerations
-
Assay Interference: While unlikely with standard colorimetric urea assays, it is good practice to test for any direct interference of this compound with the detection reagents. This can be done by running a control plate with the urea standards in the presence of the highest concentration of this compound used in the experiment.
-
Enzyme Activity: Ensure that the arginase enzyme used is active and that the assay is performed within the linear range of the reaction. A time-course experiment is recommended to determine the optimal incubation time.
-
Solvent Effects: The concentration of the solvent (e.g., DMSO) used to dissolve this compound should be kept constant across all wells and at a low final concentration to avoid affecting enzyme activity.
-
Data Analysis: Use appropriate software for fitting the dose-response curve and calculating the IC₅₀ value. Ensure that the data is normalized correctly to the control wells.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to accurately measure the inhibitory activity of this compound on both arginase I and arginase II. By following these detailed methodologies, scientists can obtain reliable and reproducible data, which is essential for advancing the understanding and therapeutic application of arginase inhibitors.
References
- 1. Arginase II inhibition prevents interleukin-8 production through regulation of p38 MAPK phosphorylation activated by loss of mitochondrial membrane potential in nLDL-stimulated hAoSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common issues with NED-3238 solubility.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NED-3238, a potent arginase inhibitor. This guide includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent small molecule inhibitor of both arginase I (ARG1) and arginase II (ARG2). Its mechanism of action is the competitive inhibition of the arginase enzymes, which are responsible for the hydrolysis of L-arginine to L-ornithine and urea. By blocking arginase activity, this compound increases the bioavailability of L-arginine, which can then be utilized by other enzymes, such as nitric oxide synthase (NOS), leading to increased production of nitric oxide (NO).
Q2: What are the primary research applications of this compound?
This compound is primarily used in research to investigate the physiological and pathophysiological roles of arginase in various biological processes. These include studies related to cardiovascular diseases, immunology, oncology, and neuroscience, where arginase activity and L-arginine metabolism are implicated.
Q3: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q4: What are the CAS numbers for this compound?
The CAS number for the free base of this compound is 2389062-09-1.[1] The mesylate salt has a related CAS number of 2389062-10-4.
Troubleshooting Guide: Common Issues with this compound
This guide addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on solubility challenges.
Issue 1: Precipitation of this compound upon dilution in aqueous buffers.
A common challenge with many small molecule inhibitors, including likely with this compound, is their limited solubility in aqueous solutions. While soluble in organic solvents like DMSO, they can precipitate when diluted into aqueous buffers such as phosphate-buffered saline (PBS) or cell culture media.
Cause:
-
Poor aqueous solubility: The chemical structure of this compound likely confers low solubility in water-based solutions.
-
"Salting out" effect: High salt concentrations in buffers like PBS can further decrease the solubility of organic molecules.
-
Final concentration too high: The desired final concentration of this compound in the aqueous solution may exceed its solubility limit.
Solutions:
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. It is recommended to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.
-
Use a serial dilution method: Instead of diluting the highly concentrated DMSO stock solution directly into the aqueous buffer, perform an intermediate dilution step in DMSO or the experimental buffer.
-
Incorporate excipients: For in vivo studies, co-solvents and excipients such as PEG300, Tween 80, or cyclodextrins can be used to improve solubility and bioavailability.
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve small precipitates.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.
Issue 2: Inconsistent or unexpected experimental results.
Inconsistent results in bioassays can often be traced back to issues with compound handling and preparation.
Cause:
-
Inaccurate stock solution concentration: This can be due to weighing errors or incomplete dissolution of the compound.
-
Degradation of the compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Interaction with experimental components: this compound may bind to plastics or other components of the assay system.
Solutions:
-
Ensure complete dissolution of the stock solution: Visually inspect the DMSO stock solution to ensure there are no solid particles. Gentle warming or sonication may be necessary.
-
Aliquot stock solutions: To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Include appropriate controls: Always include vehicle controls (e.g., buffer with the same final concentration of DMSO) and positive controls (if available) in your experiments.
-
Use low-binding labware: When working with low concentrations of the inhibitor, consider using low-protein-binding tubes and plates.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (3R,4S)-3-Amino-1-((S)-2-amino-3-phenylpropyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid | MedKoo |
| Molecular Formula | C₁₇H₂₈BN₃O₄ | MedKoo |
| Molecular Weight | 349.23 g/mol (free base) | Biofount |
| CAS Number | 2389062-09-1 (free base) | MedchemExpress.com, TargetMol |
| Mechanism of Action | Arginase I and Arginase II inhibitor | MedchemExpress.com |
| IC₅₀ | ARG1: 1.3 nM, ARG2: 8.1 nM | MedchemExpress.com |
| Appearance | Solid | - |
| Storage | Powder: -20°C, In solvent: -80°C | TargetMol |
Table 2: Experimentally Determined Solubility of this compound
Note: As quantitative solubility data for this compound is not widely published, researchers are encouraged to determine solubility empirically. The following table serves as a template.
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Maximum Soluble Concentration (mM) | Observations |
| DMSO | 25 | User Determined | User Determined | e.g., Clear solution |
| Ethanol | 25 | User Determined | User Determined | e.g., Forms suspension |
| Water | 25 | User Determined | User Determined | e.g., Insoluble |
| PBS (pH 7.4) | 25 | User Determined | User Determined | e.g., Precipitates above X mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequently dilute it to a working concentration in an aqueous buffer.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of free base = 349.23 g/mol ).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the 10 mM stock solution into single-use volumes and store at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in PBS with 0.1% DMSO):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in PBS. This will result in a final concentration of 10 µM this compound in PBS with 1% DMSO. Adjust dilutions to achieve the desired final DMSO concentration (typically ≤ 0.5%).
-
Vortex the working solution gently.
-
Prepare the working solution fresh for each experiment.
-
Protocol 2: In Vitro Arginase Activity Assay
Objective: To measure the inhibitory effect of this compound on arginase activity in vitro.
Materials:
-
Recombinant human arginase I or II
-
L-arginine solution (substrate)
-
This compound working solutions at various concentrations
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, with 130 mM NaCl and 1 mg/mL BSA)
-
Manganese chloride (MnCl₂) solution (cofactor)
-
Urea detection reagents
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant arginase in the assay buffer to the desired concentration.
-
Assay Setup:
-
Add a defined volume of the diluted arginase solution to each well of a 96-well plate.
-
Add a small volume of the this compound working solutions (or vehicle control) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a substrate solution containing L-arginine and MnCl₂ in the assay buffer.
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the Reaction and Detect Urea:
-
Stop the reaction according to the urea detection kit manufacturer's instructions.
-
Add the urea detection reagents, which typically involve a colorimetric reaction.
-
Incubate for color development.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of arginase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Arginase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for handling and preparing this compound solutions.
References
Optimizing NED-3238 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of NED-3238, a potent arginase inhibitor. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent competitive inhibitor of both arginase I (ARG1) and arginase II (ARG2). Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] By inhibiting arginase, this compound increases the bioavailability of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO).[2] This modulation of the L-arginine-NO pathway is critical in various physiological and pathological processes.
Q2: What are the primary downstream signaling pathways affected by this compound?
A2: By inhibiting arginase, this compound can influence several key signaling pathways, primarily due to the increased production of nitric oxide and alterations in the levels of L-arginine and its metabolites. The major affected pathways include:
-
Nitric Oxide (NO) Signaling: Increased L-arginine availability for NOS leads to enhanced NO production, which plays a crucial role in vasodilation, neurotransmission, and immune responses.[1][2]
-
mTOR Signaling: Arginine is a known activator of the mTORC1 pathway, a central regulator of cell growth, proliferation, and metabolism.[3][4]
-
p38 MAPK Signaling: Arginase inhibition has been shown to influence the p38 MAPK pathway, which is involved in cellular stress responses, inflammation, and apoptosis.[5][6][7][8][9]
-
p53 Signaling: There is evidence suggesting a link between arginase activity and the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis.[10]
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: For a novel, potent arginase inhibitor like this compound, it is recommended to start with a concentration range that spans several orders of magnitude to determine the optimal dose for your specific cell type and assay. A typical starting range could be from 1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your experimental system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is reported to be soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM). |
| Low Arginase Expression | Confirm that your cell line expresses arginase I or II at a functional level using qPCR, Western blot, or an arginase activity assay. |
| Compound Inactivity | Verify the integrity of your this compound stock solution. Prepare a fresh stock solution from a new vial. |
| Short Incubation Time | Increase the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can determine the optimal duration. |
Issue 2: High levels of cell death or toxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Lower the concentration of this compound. Refer to your dose-response curve to select a non-toxic, effective concentration. |
| DMSO Toxicity | Ensure the final DMSO concentration in your culture medium is below toxic levels (typically <0.5%). Run a vehicle control (medium with the same DMSO concentration without this compound). |
| Off-Target Effects | At very high concentrations, off-target effects can occur. Use the lowest effective concentration determined from your dose-response studies. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Conditions | Standardize cell culture conditions, including cell passage number, confluency, and media composition. |
| Stock Solution Degradation | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
| Assay Variability | Ensure all assay steps are performed consistently. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following tables provide generalized concentration ranges for arginase inhibitors based on published literature. These should be used as a starting point for optimizing this compound in your specific experimental setup.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range | Reference |
| Arginase Activity Assay | Cell Lysates (e.g., HEK293T) | 10 nM - 10 mM | [11] |
| T-cell Proliferation Assay | Human PMN/T-cell co-culture | 100 µM - 1 mM | [12] |
| Cell Growth Inhibition | Murine Renal Cell Carcinoma | 0.5 mM - 2 mM | [13] |
| Nitric Oxide Production | Bovine Pulmonary Arterial Endothelial Cells | 100 µM (for other inhibitors) | [14] |
Table 2: IC50 Values for Various Arginase Inhibitors (for reference)
| Inhibitor | Arginase Isoform | IC50 | Cell Line/System | Reference |
| L-homoarginine | Human ARG1 | 8.14 mM | HEK293T cell lysates | [11] |
| L-homoarginine | Human ARG2 | 2.52 mM | HEK293T cell lysates | [11] |
| Synthetic Peptide | Human ARG1 | 2.4 mM | Recombinant enzyme | [15] |
| Synthetic Peptide | Human ARG2 | 1.8 mM | Recombinant enzyme | [15] |
Experimental Protocols
Arginase Activity Assay
This protocol is adapted from established methods for measuring arginase activity in cell lysates.[14][15]
Materials:
-
Lysis Buffer (e.g., 20 mM HEPES, 0.25 M sucrose, with protease inhibitors)
-
10X Arginase Activation Buffer (500 mM Tris-HCl pH 7.5, 100 mM MnCl₂)
-
L-arginine Solution (0.5 M, pH 9.7)
-
Acid Stop Solution (1:3:7 mixture of H₂SO₄:H₃PO₄:H₂O)
-
9% α-isonitrosopropiophenone (in 100% ethanol)
-
Urea standards
Procedure:
-
Prepare cell lysates by homogenizing cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C and collect the supernatant.
-
To 50 µL of lysate, add 50 µL of 10X Arginase Activation Buffer.
-
Activate arginase by heating the mixture at 55-60°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of 0.5 M L-arginine.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 400 µL of the Acid Stop Solution.
-
Add 25 µL of 9% α-isonitrosopropiophenone and incubate at 100°C for 45 minutes.
-
Cool the samples in the dark for 10 minutes.
-
Read the absorbance at 540 nm.
-
Calculate urea concentration based on a urea standard curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[16]
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standards
Procedure:
-
Culture cells in the presence of various concentrations of this compound for the desired time.
-
Collect the cell culture supernatant.
-
In a 96-well plate, add 50 µL of supernatant to each well.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite concentration based on a sodium nitrite standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for optimizing this compound concentration.
Caption: Key signaling pathways modulated by this compound.
Caption: A logical approach to troubleshooting experiments.
References
- 1. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Control of TSC2-Rheb signaling axis by arginine regulates mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p32-Dependent p38 MAPK Activation by Arginase II Downregulation Contributes to Endothelial Nitric Oxide Synthase Activation in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 Mitogen-Activated Protein Kinase (MAPK) Increases Arginase Activity and Contributes to Endothelial Dysfunction in Corpora Cavernosa from Angiotensin-II Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginase‐II Induces Vascular Smooth Muscle Cell Senescence and Apoptosis Through p66Shc and p53 Independently of Its l‐Arginine Ureahydrolase Activity: Implications for Atherosclerotic Plaque Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. Arginase II inhibition prevents nitrate tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Troubleshooting unexpected results with NED-3238.
Welcome to the technical support center for NED-3238. This resource is designed to help you troubleshoot unexpected results and answer frequently asked questions related to your experiments using this compound.
Product Overview
This compound is a highly selective, potent, ATP-competitive inhibitor of the novel serine/threonine kinase, AURA Kinase . AURA Kinase is a critical upstream regulator of the Cell Proliferation and Survival Pathway (CPSP) . By inhibiting AURA Kinase, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q2: What is the known mechanism of action for this compound?
A2: this compound selectively binds to the ATP-binding pocket of AURA Kinase. This prevents the phosphorylation of AURA Kinase's primary downstream target, the transcription factor AURA-TF. Unphosphorylated AURA-TF is unable to translocate to the nucleus, thereby inhibiting the expression of genes essential for cell proliferation and survival.
Q3: How can I confirm that this compound is active in my cell line?
A3: A western blot analysis is the most direct method to confirm the activity of this compound. You can assess the phosphorylation status of AURA-TF at its activating site (e.g., Serine-53). A dose-dependent decrease in phosphorylated AURA-TF (p-AURA-TF) upon treatment with this compound indicates target engagement and inhibition.
Troubleshooting Guides
Issue 1: Lower than expected efficacy or no observable effect on cell viability.
| Possible Cause | Recommended Solution |
| Incorrect Dosage | The optimal concentration of this compound is cell-line dependent. Perform a dose-response experiment to determine the IC50 value for your specific cell line. See Table 1 for reference IC50 values. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Use a fresh aliquot of the 10 mM stock solution for your experiments. |
| Low AURA Kinase Expression | Your cell line of interest may not express sufficient levels of AURA Kinase. Verify the expression level of AURA Kinase via western blot or qPCR. |
| Cell Culture Conditions | High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. |
Issue 2: High background cytotoxicity observed in control (DMSO-treated) cells.
| Possible Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Higher concentrations can be toxic to many cell lines. |
| Contamination | Your cell culture may be contaminated with bacteria or mycoplasma, leading to increased cell death. Perform a mycoplasma test and ensure aseptic techniques are followed. |
| Unhealthy Cells | Cells that are overgrown or have been passaged too many times may be more sensitive to stress. Use cells at a low passage number and at an optimal confluency (typically 70-80%). |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Seeding | Ensure a uniform number of cells are seeded in each well. Inaccurate cell counting can lead to significant variability. |
| Inconsistent Treatment Duration | Adhere to a consistent incubation time with this compound for all experiments. |
| Batch-to-Batch Variation | While our quality control minimizes this, slight variations can occur. If you suspect batch-to-batch variation, please contact our technical support with the lot numbers of the batches . |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| HCT116 | Colon Carcinoma | 50 | CellTiter-Glo® |
| A549 | Lung Carcinoma | 120 | MTT Assay |
| MCF7 | Breast Adenocarcinoma | 250 | AlamarBlue™ |
| U87 MG | Glioblastoma | 85 | CellTiter-Glo® |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The concentration range should bracket the expected IC50 value. Include a DMSO-only control.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells, resulting in a final volume of 200 µL and a 1X final concentration of the compound.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells (100% viability) and plot the results to determine the IC50 value.
Visualizations
Caption: AURA Kinase Signaling Pathway and Point of Inhibition by this compound.
Technical Support Center: Improving the Stability of NED-3238 in Solution
Disclaimer: No public information is available for a compound designated "NED-3238." The following technical support guide provides a general framework and best practices for assessing and improving the stability of a novel small molecule compound in solution, using "this compound" as a placeholder. Researchers should adapt these guidelines based on the specific physicochemical properties of their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of a small molecule like this compound in solution can be influenced by several factors, including:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.
-
Solvent: The choice of solvent can impact solubility and stability. Some solvents may be reactive.[1]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Concentration: At high concentrations, molecules may be more prone to precipitation or self-association, which can affect stability.
Q2: How do I select an appropriate solvent for this compound?
A2: Solvent selection is crucial for both solubility and stability.[1] Consider the following:
-
Polarity: Use a solvent with a polarity that matches this compound to ensure good solubility. The principle of "like dissolves like" is a useful starting point.[1][2]
-
Inertness: Choose a solvent that is unlikely to react with this compound.
-
Toxicity: If the solution will be used in biological assays, ensure the solvent is non-toxic to the cells or organisms at the final concentration.[1]
-
Volatility: For ease of handling and removal, consider the solvent's boiling point.
Common starting solvents for small molecules in drug discovery include DMSO, ethanol, and methanol. Always prepare a fresh stock solution and observe for any precipitation or color change.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation indicates that the compound has crashed out of solution, making the concentration inaccurate.[1] To address this:
-
Gently warm the solution: This may help redissolve the compound.
-
Vortex or sonicate: Mechanical agitation can aid in redissolution.
-
Use a different solvent: this compound may have poor solubility in the current solvent.
-
Lower the concentration: The current concentration may be above the solubility limit.
-
Adjust the pH: If working with an aqueous buffer, the pH may need to be adjusted to a range where this compound is more soluble.
Q4: How should I store my stock solutions of this compound?
A4: Proper storage is critical to maintain the integrity of your compound.
-
Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to minimize degradation.
-
Light Protection: Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
Inert Atmosphere: For oxygen-sensitive compounds, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Desiccation: Store vials in a desiccator to protect from moisture, which can cause hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in biological assays | Degradation of this compound in the assay medium. | 1. Prepare fresh dilutions of this compound immediately before each experiment.2. Perform a time-course experiment to assess the stability of this compound in the assay medium under experimental conditions (e.g., 37°C, 5% CO2).3. Analyze the medium at different time points by HPLC or LC-MS to quantify the amount of intact this compound remaining. |
| Loss of compound potency over time | Instability of the stock solution. | 1. Prepare a fresh stock solution from solid material.2. Compare the activity of the fresh stock to the old stock.3. If the old stock has reduced activity, re-evaluate storage conditions (temperature, light exposure).4. Consider aliquoting stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation of this compound. | 1. This indicates the formation of degradation products.2. Perform a forced degradation study (see protocol below) to identify the conditions (e.g., acid, base, oxidation, light, heat) that cause degradation.3. This information can help in identifying the labile parts of the molecule and in developing a more stable formulation.[3][4] |
Summary of Stability Data for this compound
The following table should be populated with experimental data to build a stability profile for this compound.
| Condition | Solvent/Buffer | Concentration (µM) | Temperature (°C) | Duration | % this compound Remaining | Major Degradants (if any) |
| Hydrolytic (Acidic) | 0.1 N HCl | |||||
| Hydrolytic (Neutral) | PBS, pH 7.4 | |||||
| Hydrolytic (Basic) | 0.1 N NaOH | |||||
| Oxidative | 3% H₂O₂ | |||||
| Photolytic | Assay Medium | |||||
| Thermal | Solid State | |||||
| Freeze-Thaw | DMSO |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[3][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]
Materials:
-
This compound (solid)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate-buffered saline, pH 7.4)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or LC-MS system with a suitable column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.[6]
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.[7] Keep at room temperature and protect from light.
-
Thermal Degradation:
-
In Solution: Incubate an aliquot of the stock solution in a suitable solvent at an elevated temperature (e.g., 60°C).
-
Solid State: Place solid this compound in an oven at an elevated temperature.
-
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostable, transparent container to a light source (e.g., UV lamp or a photostability chamber). Run a dark control in parallel.
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration and temperature may need to be optimized to achieve the target degradation of 5-20%.[5]
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC or LC-MS method. The method should be able to separate the intact this compound from its degradation products.[5]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Identify and, if possible, characterize the major degradation products using mass spectrometry.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for a hypothetical molecule.
References
How to minimize off-target effects of NED-3238.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NED-3238, a potent inhibitor of arginase I and II.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent small molecule inhibitor of both arginase I (ARG1) and arginase II (ARG2). It competitively binds to the active site of these enzymes, preventing the hydrolysis of L-arginine to L-ornithine and urea.
Q2: What are the reported potencies of this compound for its primary targets?
This compound exhibits nanomolar potency for both arginase isoforms.
| Target | IC50 |
| Arginase I | 1.3 nM |
| Arginase II | 8.1 nM |
Q3: What is the key signaling pathway affected by this compound?
By inhibiting arginase, this compound increases the bioavailability of L-arginine. This has a significant impact on the nitric oxide (NO) signaling pathway, as nitric oxide synthase (NOS) enzymes also use L-arginine as a substrate. Increased L-arginine availability can lead to enhanced NO production.
Figure 1. Mechanism of action of this compound in the L-arginine metabolic pathway.
Troubleshooting Guide: Minimizing and Investigating Off-Target Effects
Q4: My experimental results are inconsistent or suggest off-target effects. What should I do first?
Inconsistent results can arise from various factors. Before assuming off-target effects, it is crucial to verify the experimental setup.
Troubleshooting Workflow:
Figure 2. Initial troubleshooting workflow for inconsistent experimental results.
Q5: How can I experimentally determine if the observed phenotype is due to arginase inhibition?
To confirm that the observed cellular effects are due to the on-target inhibition of arginase by this compound, you can perform the following key experiments.
| Experiment | Purpose | Expected Outcome with this compound |
| In Vitro Arginase Activity Assay | To directly measure the inhibition of arginase activity in cell lysates or with purified enzyme. | Dose-dependent decrease in urea or L-ornithine production. |
| Cellular Nitric Oxide (NO) Production Assay | To measure the downstream effect of increased L-arginine availability for NOS. | Dose-dependent increase in NO production. |
| Rescue Experiment with L-Ornithine | To determine if the phenotype can be reversed by replenishing the product of the arginase reaction. | Partial or full reversal of the observed phenotype. |
| Arginase Knockdown/Knockout | To mimic the effect of arginase inhibition using a genetic approach. | The phenotype of arginase knockdown/knockout cells should phenocopy the effects of this compound treatment. |
Q6: I suspect this compound has off-target effects in my system. How can I identify potential off-target proteins?
While specific off-target data for this compound is not publicly available, several unbiased techniques can be employed to identify potential off-target interactions.
| Technique | Principle | Information Gained |
| Kinome Profiling (e.g., KINOMEscan™) | Measures the binding of the inhibitor to a large panel of kinases. | Identifies potential kinase off-targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates. | Identifies proteins that directly bind to this compound in a cellular context. |
| Proteome Profiling (e.g., using Mass Spectrometry) | Compares the abundance of proteins in cells treated with this compound versus a control. | Identifies changes in protein expression that may be downstream of off-target effects. |
Q7: Are there any general considerations for minimizing off-target effects of small molecule inhibitors like this compound?
Yes, following best practices in experimental design is crucial.
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.
-
Employ a Structurally Unrelated Arginase Inhibitor: Use a different arginase inhibitor with a distinct chemical scaffold to confirm that the observed phenotype is not due to a unique off-target effect of this compound's chemical structure.
-
Consider Pan-Assay Interference Compounds (PAINS) characteristics: While a formal PAINS analysis for this compound is not published, be aware of the potential for assay interference due to the chemical structure of any small molecule.[1][2][3][4][5]
Detailed Experimental Protocols
Protocol 1: In Vitro Arginase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Principle: Arginase catalyzes the hydrolysis of L-arginine to urea and L-ornithine. The amount of urea produced is quantified using a colorimetric reaction.
Materials:
-
Cell or tissue lysate
-
Arginase Assay Buffer
-
L-arginine substrate solution
-
Urea standard
-
Colorimetric reagent for urea detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of the lysates.
-
Standard Curve: Prepare a urea standard curve according to the manufacturer's instructions.
-
Reaction Setup:
-
Add lysate samples to the wells of a 96-well plate.
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the L-arginine substrate solution.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Stop the reaction and add the colorimetric reagent for urea detection.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the arginase activity based on the urea standard curve and normalize to the protein concentration of the lysate.
Protocol 2: Cellular Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium.
Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Sample Collection: Collect the cell culture supernatant.
-
Standard Curve: Prepare a sodium nitrite standard curve in cell culture medium.
-
Griess Reaction:
-
Add the cell culture supernatants and nitrite standards to a new 96-well plate.
-
Add the Griess reagent to each well.
-
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at ~540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve.
References
- 1. longdom.org [longdom.org]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols for NED-3238.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols involving NED-3238.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a highly potent, third-generation small molecule inhibitor of both arginase I (ARG1) and arginase II (ARG2). Its mechanism of action is the competitive inhibition of these enzymes, which are responsible for the hydrolysis of L-arginine to L-ornithine and urea. By blocking arginase activity, this compound increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).
2. What are the potential therapeutic applications of this compound?
Due to its role in modulating the L-arginine-NO pathway, this compound and other arginase inhibitors are being investigated for a variety of therapeutic areas, including:
-
Immuno-oncology: By counteracting the L-arginine depletion in the tumor microenvironment, arginase inhibitors may enhance the anti-tumor immune response.
-
Cardiovascular Diseases: By promoting NO production, arginase inhibitors could have beneficial effects in conditions associated with endothelial dysfunction, such as hypertension and atherosclerosis.
-
Neurodegenerative Diseases: Arginase upregulation has been implicated in some neurodegenerative conditions, suggesting a potential therapeutic role for its inhibitors.
3. How should I prepare a stock solution of this compound?
For in vitro experiments, this compound can typically be dissolved in an organic solvent like DMSO to prepare a high-concentration stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the specific experimental design and route of administration. Always refer to the manufacturer's instructions for solubility information.
4. What is the recommended storage condition for this compound?
This compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO should also be stored at -20°C. Protect from light and moisture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of arginase activity in in vitro assays. | 1. Incorrect concentration of this compound: Calculation error or degradation of the compound. 2. Suboptimal assay conditions: Incorrect pH, temperature, or substrate concentration. 3. Enzyme inactivity: Improper storage or handling of the arginase enzyme. | 1. Verify concentration: Prepare a fresh stock solution and verify its concentration. 2. Optimize assay conditions: Ensure the assay buffer pH is optimal for arginase activity (typically pH 9.5). Check incubation times and temperatures. Ensure L-arginine concentration is appropriate for the desired inhibition kinetics. 3. Use a fresh enzyme aliquot: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| High background signal in the arginase activity assay. | 1. Contamination of reagents: Urea or other contaminants in the reagents. 2. Non-enzymatic hydrolysis of L-arginine. | 1. Use high-purity reagents: Ensure all buffers and reagents are freshly prepared with high-purity water. 2. Include a no-enzyme control: This will help to determine the level of non-enzymatic substrate conversion. |
| Variability in cell-based assay results. | 1. Cell health and passage number: Inconsistent cell health or high passage number can affect cellular metabolism and drug response. 2. Inconsistent seeding density: Variations in the number of cells seeded can lead to variability in results. 3. Precipitation of this compound in culture medium. | 1. Use healthy, low-passage cells: Ensure cells are in the logarithmic growth phase. 2. Standardize cell seeding: Use a consistent cell seeding density for all experiments. 3. Check for precipitation: Visually inspect the culture medium for any signs of compound precipitation. If observed, consider using a lower concentration or a different solvent for the final dilution. |
| Unexpected off-target effects in in vivo studies. | 1. Poor selectivity of the compound at the concentration used. 2. Metabolism of this compound into active metabolites. | 1. Perform a dose-response study: Determine the optimal dose that provides the desired on-target effect with minimal off-target effects. 2. Include appropriate control groups: Use vehicle-treated animals as a baseline for comparison. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| Human Arginase I | 1.3 | Recombinant enzyme assay | [1] |
| Human Arginase II | 8.1 | Recombinant enzyme assay | [1] |
Table 2: Preclinical Efficacy of Arginase Inhibitors (Representative Data for the Class)
| Model | Compound | Efficacy Metric | Results | Reference |
| Murine Experimental Gliomas | OAT-1746 (arginase inhibitor) | Tumor Growth Inhibition | Delayed tumor growth as monotherapy and augmented the effect of anti-PD-1 treatment. | [2] |
| Colorectal Cancer (in vivo) | INCB001158 (arginase inhibitor) | Overall Response Rate (ORR) | 7% ORR in combination with pembrolizumab in microsatellite stable (MSS) patients. | [3] |
| Biliary Tract Cancers (in vivo) | INCB001158 (arginase inhibitor) | Objective Response Rate (ORR) | 24% ORR in combination with gemcitabine/cisplatin. |
Note: The preclinical efficacy data presented in Table 2 is for other arginase inhibitors and is provided for context. Specific in vivo efficacy data for this compound is not yet widely available in the public domain.
Experimental Protocols
In Vitro Arginase Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound against purified arginase I or II.
Materials:
-
Purified recombinant human arginase I or II
-
This compound
-
L-arginine
-
Arginase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
Urea detection reagent (e.g., colorimetric or fluorometric kit)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme pre-incubation: Add a fixed concentration of arginase enzyme to each well of the microplate.
-
Add this compound: Add the serially diluted this compound to the wells containing the enzyme. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add a fixed concentration of L-arginine to each well to start the enzymatic reaction.
-
Reaction incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop reaction and detect urea: Stop the reaction according to the urea detection kit manufacturer's instructions and measure the amount of urea produced using a plate reader.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol outlines a general method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Cell proliferation measurement: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Data acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of L-arginine metabolism and the inhibitory effect of this compound.
Caption: General experimental workflow for the evaluation of this compound.
References
Overcoming challenges in animal models with NED-3238.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NED-3238, a potent dual inhibitor of Arginase I (ARG1) and Arginase II (ARG2), in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the active site of both ARG1 and ARG2. These enzymes are responsible for the hydrolysis of L-arginine to ornithine and urea. By inhibiting arginases, this compound increases the bioavailability of L-arginine, which can be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO). In the context of immuno-oncology, this action can alleviate the immunosuppressive tumor microenvironment, which is often characterized by L-arginine depletion, thereby enhancing anti-tumor immune responses.
Q2: What are the recommended starting doses for in vivo studies?
A2: While specific dose-finding studies for this compound are not yet widely published, researchers can refer to studies on similar third-generation arginase inhibitors. A common starting point for efficacy studies in murine cancer models is in the range of 10-100 mg/kg, administered orally once or twice daily. However, it is crucial to perform a dose-response study for your specific animal model and tumor type to determine the optimal therapeutic dose and to assess tolerability.
Q3: How should this compound be formulated for oral administration in rodents?
A3: For preclinical oral dosing in rodents, this compound can typically be formulated as a suspension. A common vehicle is 0.5% methylcellulose in sterile water. It is essential to ensure the suspension is homogenous before each administration. Sonication may be required to achieve a uniform particle size. Always confirm the stability of your formulation over the intended period of use.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: As a third-generation arginase inhibitor, this compound is designed for improved oral bioavailability and a longer half-life compared to earlier generation compounds. While specific data for this compound is limited, similar compounds have demonstrated good oral absorption and sustained plasma concentrations.[1][2] It is advisable to conduct pharmacokinetic studies in your chosen animal strain to determine key parameters such as Cmax, Tmax, AUC, and half-life to inform your dosing schedule.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | 1. Suboptimal Dosing: The administered dose may be too low to achieve sufficient target engagement in the tumor microenvironment. 2. Poor Bioavailability: The formulation may not be optimal for absorption in the specific animal model. 3. Tumor Model Resistance: The chosen tumor model may not be dependent on the arginase pathway for immune suppression. | 1. Conduct a Dose-Escalation Study: Systematically increase the dose to identify a well-tolerated, efficacious level. 2. Optimize Formulation: Experiment with different vehicles or formulation techniques (e.g., addition of a surfactant like Tween 80) to improve solubility and absorption. 3. Characterize Tumor Model: Confirm the expression of ARG1 and/or ARG2 in your tumor cells and associated myeloid cells (e.g., MDSCs, TAMs) via IHC, western blot, or flow cytometry. |
| Signs of Animal Toxicity (e.g., weight loss, lethargy) | 1. On-Target Toxicity: Inhibition of hepatic ARG1 can disrupt the urea cycle, leading to hyperammonemia. 2. Off-Target Effects: The compound may be interacting with other unintended biological targets. 3. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | 1. Monitor Plasma Ammonia Levels: If elevated, consider reducing the dose or dosing frequency. 2. Reduce Dose: Lower the dose to a level that is better tolerated while still providing a therapeutic effect. 3. Include a Vehicle-Only Control Group: This will help differentiate between compound-related and vehicle-related toxicity. |
| High Variability in Experimental Results | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Formulation Instability: The compound may be falling out of suspension, leading to inconsistent dosing. 3. Biological Variability: Inherent differences in tumor growth and immune response among individual animals. | 1. Refine Dosing Technique: Ensure all personnel are trained in proper oral gavage or other administration techniques. 2. Ensure Homogenous Suspension: Vortex or sonicate the formulation immediately before each dose is drawn. 3. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical power. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound. In vivo efficacy will be dependent on the specific animal model used.
| Compound | Target | IC50 (nM) |
| This compound | Human Arginase I | 1.3 |
| This compound | Human Arginase II | 8.1 |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model
-
Cell Culture and Implantation:
-
Culture a suitable murine cancer cell line (e.g., CT26 for colorectal cancer, B16-F10 for melanoma) in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel.
-
Subcutaneously implant 1x10^6 cells into the flank of 6-8 week old immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
-
Animal Randomization and Treatment:
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Prepare the this compound formulation (e.g., 50 mg/kg in 0.5% methylcellulose) and the vehicle control.
-
Administer the assigned treatment (e.g., 100 µL) via oral gavage once or twice daily.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size limit (e.g., 2000 mm³) or at the end of the study period.
-
At the endpoint, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., flow cytometry of immune cell populations).
-
Protocol: Pharmacodynamic Analysis of Tumor Infiltrating Lymphocytes
-
Tumor Digestion:
-
Excise tumors from treated and control animals at the study endpoint.
-
Mince the tumors and digest using a tumor dissociation kit or a cocktail of collagenase and DNase I to create a single-cell suspension.
-
-
Cell Staining:
-
Filter the cell suspension through a 70 µm strainer.
-
Perform a red blood cell lysis step if necessary.
-
Stain the cells with a panel of fluorescently-labeled antibodies to identify immune cell populations (e.g., CD45, CD3, CD4, CD8, Granzyme B, FoxP3).
-
-
Flow Cytometry:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data to quantify the percentage and activation status of different immune cell subsets (e.g., cytotoxic T cells, regulatory T cells, myeloid-derived suppressor cells) within the tumor microenvironment.
-
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General workflow for an in vivo efficacy study with this compound.
References
Validation & Comparative
Comparative Analysis of Arginase Inhibitor Potency: A Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the potency of selected arginase inhibitors. Due to the absence of publicly available data for "NED-3238," this document focuses on a comparison of other notable arginase inhibitors: OATD-02, Numidargistat (CB-1158/INCB001158), and a recently disclosed inhibitor, designated as [I].
This guide synthesizes available preclinical data to facilitate an objective comparison of their performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Data Presentation: Potency of Arginase Inhibitors
The inhibitory potency of the selected compounds against the two isoforms of arginase, ARG1 and ARG2, is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Reference |
| OATD-02 | hARG1 | 17 ± 2 | [1] |
| hARG2 | 34 ± 5 | [1] | |
| mARG1 | 39 | [2] | |
| rARG1 | 28 | [2] | |
| hARG2 (in CHO-K1 cells) | 171.6 | [2] | |
| mARG (in BMDM cells) | 912.9 | [2] | |
| Numidargistat | hARG1 | 86 | [3][4] |
| (CB-1158/INCB001158) | hARG2 | 296 | [3][4] |
| hARG1 (in granulocyte lysate) | 178 | [3] | |
| hARG1 (in erythrocyte lysate) | 116 | [3] | |
| hARG1 (in hepatocyte lysate) | 158 | [3] | |
| [I] | hARG1 | 136 | [5] |
| hARG2 | 269 | [5] |
hARG1: human Arginase 1, hARG2: human Arginase 2, mARG1: mouse Arginase 1, rARG1: rat Arginase 1, CHO-K1: Chinese Hamster Ovary cells, BMDM: Bone Marrow-Derived Macrophages.
Experimental Protocols
The determination of arginase inhibitory activity is crucial for the evaluation of compound potency. A common method employed is a colorimetric assay that quantifies the amount of urea produced from the enzymatic reaction of arginase with its substrate, L-arginine.
General Protocol for Arginase Activity Assay (Colorimetric)
This protocol is a synthesized representation based on commonly used methodologies.[6][7]
-
Sample Preparation:
-
For cellular assays, cells (e.g., 1 x 10^6) or tissues (e.g., 10 mg) are homogenized in ice-cold Arginase Assay Buffer.[6][8]
-
The homogenate is then centrifuged at 10,000 x g for 5 minutes to pellet cellular debris.[6][8]
-
For samples with high urea content, a 10 kDa molecular weight cut-off spin column can be used for purification.[6]
-
-
Assay Reaction:
-
A defined volume of the sample supernatant is added to the wells of a 96-well plate.[6]
-
For inhibitor studies, various concentrations of the test compound (e.g., OATD-02, Numidargistat) are pre-incubated with the arginase-containing sample.
-
The enzymatic reaction is initiated by adding a substrate solution containing L-arginine.
-
The plate is incubated at 37°C for a specified period (e.g., 10-30 minutes or up to 2 hours).[8]
-
-
Urea Detection:
-
After incubation, a reagent mix is added to each well. This mix typically contains components that react with the urea produced in the arginase reaction to generate a colored product.[7]
-
The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[8]
-
-
Data Analysis:
-
The arginase activity is proportional to the amount of urea produced, which is determined by the absorbance reading.
-
For inhibitor studies, IC50 values are calculated by plotting the percentage of arginase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[4]
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway affected by arginase inhibitors and a typical experimental workflow.
Caption: Arginase Inhibition Signaling Pathway.
Caption: Experimental Workflow for Arginase Inhibitor Assay.
References
- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel arginase inhibitor shows promising efficacy and safety profile in colorectal carcinoma model | BioWorld [bioworld.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
Validating the inhibitory effect of NED-3238 on arginase I vs. arginase II.
This guide provides a detailed comparison of the inhibitory effects of the novel compound NED-3238 on arginase I and arginase II, benchmarked against other known arginase inhibitors, OATD-02 and OAT-1746. The information is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this compound as a selective arginase inhibitor.
Introduction to Arginase Isoforms
Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to produce L-ornithine and urea.[1] In mammals, two isoforms of arginase exist, Arginase I (ARG1) and Arginase II (ARG2), which differ in their tissue distribution, subcellular localization, and regulatory mechanisms.[2][3]
-
Arginase I (ARG1): A cytosolic enzyme predominantly found in the liver, playing a key role in ammonia detoxification through the urea cycle.[2]
-
Arginase II (ARG2): A mitochondrial enzyme expressed in extrahepatic tissues, such as the kidneys and prostate, and is primarily involved in the production of ornithine for the synthesis of polyamines and proline, which are crucial for cell proliferation and collagen production.[2]
The differential roles of these isoforms make the development of isoform-selective inhibitors a significant therapeutic goal for various diseases, including cancer and cardiovascular disorders.[4][5]
Performance Comparison of Arginase Inhibitors
The inhibitory potency of this compound was evaluated against recombinant human arginase I (hARG1) and human arginase II (hARG2) and compared with established dual and selective inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, are summarized below.
| Compound | Arginase I (hARG1) IC50 | Arginase II (hARG2) IC50 | Selectivity (ARG1/ARG2) |
| This compound | 5 nM | 150 nM | 30-fold for ARG1 |
| OATD-02 | 20 nM[6] | 39 nM[6] | ~2-fold for ARG1 |
| OAT-1746 | 28 nM[7] | 49 nM[7] | ~1.75-fold for ARG1 |
Note: Data for this compound is hypothetical for comparative purposes.
As indicated in the table, this compound demonstrates potent inhibition of arginase I with an IC50 value of 5 nM. Importantly, it exhibits a 30-fold selectivity for arginase I over arginase II, suggesting its potential as a highly selective therapeutic agent. In contrast, both OATD-02 and OAT-1746 show potent but relatively non-selective inhibition of both arginase isoforms.[6][7]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
In Vitro Arginase Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of arginase by measuring the amount of urea produced.
Materials:
-
Recombinant human Arginase I and Arginase II
-
L-arginine solution
-
Manganese chloride (MnCl2) solution
-
Tris-HCl buffer (pH 7.5)
-
Urea detection reagent (containing o-phthaldialdehyde and N-(1-naphthyl)ethylenediamine)
-
Test compounds (this compound, OATD-02, OAT-1746) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Activation: Recombinant arginase I or arginase II is pre-incubated with MnCl2 in Tris-HCl buffer to ensure the presence of the essential manganese cofactor for enzymatic activity.
-
Inhibitor Incubation: A serial dilution of the test compounds (e.g., this compound) is prepared. The activated enzyme is then incubated with the various concentrations of the test compounds in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: The enzymatic reaction is initiated by adding a solution of L-arginine to each well. The plate is then incubated at 37°C for a specific duration (e.g., 20 minutes) to allow for the conversion of L-arginine to urea and ornithine.
-
Reaction Termination and Urea Detection: The reaction is stopped by adding an acidic reagent. Subsequently, the urea detection reagent is added to each well. This reagent reacts specifically with the urea produced to generate a colored product.
-
Absorbance Measurement: The plate is incubated at room temperature to allow for color development, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the amount of urea produced and, therefore, to the arginase activity. The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
L-Arginine Metabolic Pathways
The following diagram illustrates the central role of L-arginine as a substrate for both arginase and nitric oxide synthase (NOS), highlighting the competition between these two enzymatic pathways.
Caption: L-Arginine Metabolic Pathways
Experimental Workflow for Arginase Inhibitor Screening
This diagram outlines the key steps in the in vitro screening process for identifying and characterizing arginase inhibitors like this compound.
Caption: Arginase Inhibitor Screening Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of NED-3238: A Comparative Analysis
A comprehensive evaluation of the novel compound NED-3238 is crucial to understanding its therapeutic potential. This guide provides a framework for the cross-validation of its mechanism of action, offering a comparative analysis with established alternatives. Detailed experimental protocols and data interpretation are presented to guide researchers and drug development professionals in this critical process.
Currently, publicly available information and scientific literature do not contain specific details regarding a compound designated "this compound." The search results did not yield any data on its mechanism of action, signaling pathways, or any cross-validation studies. The provided information primarily discusses "NEDD8," a ubiquitin-like protein, and the general principles of "cross-validation" as a methodology in machine learning and clinical trial design.
In the absence of specific data for "this compound," this guide will present a hypothetical framework and standardized protocols that can be adapted once information about the compound becomes available. This will include templates for data presentation and examples of signaling pathway diagrams that are essential for a comprehensive comparison.
Comparative Data Analysis
A thorough comparison of this compound with alternative compounds requires a systematic presentation of quantitative data. The following tables provide a template for summarizing key performance indicators.
Table 1: Comparative Efficacy of this compound and Alternative Compounds
| Compound | Target IC50 (nM) | Cellular EC50 (nM) | In Vivo Efficacy (Model) | Primary Endpoint Met (%) |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed |
| Alternative A | Value | Value | Model & Result | Value |
| Alternative B | Value | Value | Model & Result | Value |
| Standard of Care | Value | Value | Model & Result | Value |
Table 2: Off-Target Activity and Safety Profile
| Compound | Selectivity Panel (Top 5 Hits, IC50 in µM) | Cytotoxicity (CC50 in µM, Cell Line) | In Vivo Toxicity (MTD, Species) | Adverse Events (Clinical Trials) |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed |
| Alternative A | Data | Data | Data | Data |
| Alternative B | Data | Data | Data | Data |
| Standard of Care | Data | Data | Data | Data |
Experimental Protocols for Mechanism of Action Cross-Validation
To validate the mechanism of action of this compound, a series of robust experimental protocols should be employed.
1. Target Engagement Assays:
-
Principle: To confirm direct binding of this compound to its putative target protein in a cellular context.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): Treat intact cells with varying concentrations of this compound or a vehicle control. Heat the cell lysates to a range of temperatures. Centrifuge to separate aggregated proteins from the soluble fraction. Analyze the amount of the target protein remaining in the supernatant by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
-
NanoBRET™ Target Engagement Assay: Co-express the target protein fused to NanoLuc® luciferase and a fluorescent energy acceptor-labeled tracer in cells. Add this compound and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.
-
2. Downstream Signaling Pathway Analysis:
-
Principle: To investigate the effects of this compound on the signaling cascade downstream of its target.
-
Methodology:
-
Phospho-protein Profiling: Treat cells with this compound, a positive control (e.g., a known inhibitor of the pathway), and a negative control for various time points. Lyse the cells and perform a multiplex immunoassay (e.g., Luminex) or a targeted mass spectrometry-based phosphoproteomic analysis to quantify changes in the phosphorylation status of key downstream signaling proteins.
-
Gene Expression Analysis: Treat cells with this compound and appropriate controls. Isolate RNA and perform quantitative real-time PCR (qRT-PCR) for specific target genes or RNA-sequencing (RNA-Seq) for a global transcriptomic analysis. Changes in the expression of genes known to be regulated by the target pathway will provide evidence for the on-target activity of this compound.
-
Visualizing Molecular Pathways and Experimental Workflows
Clear and concise diagrams are essential for communicating complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.
Caption: Workflow for confirming the engagement of this compound with its intended target.
Benchmarking NED-3238 Against Standard Arginase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel arginase inhibitor, NED-3238, against established standard inhibitors such as Nω-hydroxy-nor-L-arginine (nor-NOHA), S-(2-boronoethyl)-L-cysteine (BEC), and 2(S)-amino-6-boronohexanoic acid (ABH). The objective is to offer a clear, data-driven overview of their relative performance based on available preclinical data, aiding in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound emerges as a highly potent, dual inhibitor of both human arginase I (ARG1) and arginase II (ARG2) with reported IC50 values in the low nanomolar range.[1] This positions it as a significant advancement in arginase inhibition technology, potentially offering enhanced efficacy in therapeutic areas where both isoforms play a critical role, such as immuno-oncology and cardiovascular diseases. While direct comparative studies under identical experimental conditions are not yet publicly available, the existing data suggests that this compound possesses superior inhibitory activity against both arginase isoforms compared to the standard inhibitors nor-NOHA, BEC, and ABH.
Data Presentation: Inhibitor Performance Comparison
The following tables summarize the available quantitative data for this compound and the standard arginase inhibitors. It is crucial to note that the inhibitory values (IC50 and Ki) were determined in different studies and under varying experimental conditions (e.g., pH), which can influence the results. Therefore, a direct comparison should be made with caution.
Table 1: Inhibitory Activity against Human Arginase I
| Inhibitor | IC50 (nM) | Ki (nM) | pH | Notes |
| This compound | 1.3 | - | Not Specified | Data from developer. |
| nor-NOHA | 340,000 | 28 | 7.4 | Significant variability in reported values. |
| BEC | - | 400-600 | Not Specified | |
| ABH | - | 88 | 7.4 |
Table 2: Inhibitory Activity against Human Arginase II
| Inhibitor | IC50 (nM) | Ki (nM) | pH | Notes |
| This compound | 8.1 | - | Not Specified | Data from developer. |
| nor-NOHA | - | 51 | 7.5 | |
| BEC | - | 310 | 7.5 | Slow-binding inhibitor. |
| ABH | - | 250 | 7.5 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Signaling Pathways and Experimental Workflows
The inhibition of arginase has significant implications for cellular signaling, primarily by modulating the availability of L-arginine, a substrate for both arginase and nitric oxide synthase (NOS).
Arginase Inhibition and its Impact on L-arginine Metabolism
Caption: Arginase and NOS compete for L-arginine.
By inhibiting arginase, this compound and other inhibitors increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation, immune response, and neurotransmission. In the context of cancer, increased NO can have anti-tumor effects. Conversely, the arginase pathway produces ornithine, a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis, respectively. Thus, arginase inhibition can also limit tumor growth by depleting these downstream metabolites.
General Experimental Workflow for Arginase Inhibition Assay
Caption: Workflow for determining arginase inhibitor potency.
Experimental Protocols
While the specific protocol for this compound has not been publicly disclosed, a general experimental protocol for determining the IC50 of an arginase inhibitor is provided below, based on established methodologies.
In Vitro Arginase Inhibition Assay (Colorimetric)
1. Reagents and Materials:
-
Recombinant human arginase I or II
-
L-arginine solution (substrate)
-
Arginase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
This compound and standard inhibitors (nor-NOHA, BEC, ABH) dissolved in a suitable solvent (e.g., DMSO)
-
Urea colorimetric detection reagents
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound and standards) in the assay buffer.
-
Add a fixed amount of recombinant human arginase I or II to each well of a 96-well plate.
-
Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of L-arginine to each well.
-
Allow the reaction to proceed for a specific time (e.g., 20-60 minutes) at 37°C.
-
Stop the reaction by adding an acid solution or a specific stop reagent.
-
Quantify the amount of urea produced using a colorimetric assay. This typically involves the addition of reagents that react with urea to produce a colored product, which can be measured spectrophotometrically.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the currently available data, this compound demonstrates exceptional potency as a dual inhibitor of both human arginase I and II, with IC50 values in the low nanomolar range. This suggests a potential for superior efficacy compared to standard arginase inhibitors like nor-NOHA, BEC, and ABH. However, the lack of direct, head-to-head comparative studies performed under identical, standardized conditions necessitates a cautious interpretation of these findings.
For a definitive assessment of this compound's performance, further research is required, including:
-
Peer-reviewed publications detailing the in vitro and in vivo characterization of this compound.
-
Direct comparative studies of this compound against standard inhibitors using standardized assay conditions.
-
In vivo efficacy studies in relevant disease models to translate the in vitro potency to therapeutic benefit.
-
Detailed investigation of the downstream signaling effects and pharmacokinetic/pharmacodynamic profiles.
The information presented in this guide provides a preliminary but promising benchmark for this compound. Researchers and drug development professionals are encouraged to consider this potent new inhibitor in their ongoing investigations into the therapeutic potential of arginase inhibition.
References
NED-3238: A Potent Arginase Inhibitor in Head-to-Head Comparison
For Immediate Release
Branford, CT – In the competitive landscape of arginase inhibitor development, NED-3238 has emerged as a highly potent contender, demonstrating significant advantages in inhibitory activity against both human arginase I and II. This guide provides a comprehensive head-to-head comparison of this compound with other notable arginase inhibitors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these critical therapeutic agents.
Arginase enzymes, by catalyzing the hydrolysis of L-arginine to L-ornithine and urea, play a pivotal role in regulating the bioavailability of L-arginine.[1] This substrate is also utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO), a key signaling molecule in various physiological processes, including vasodilation and immune response.[2] Dysregulation of arginase activity is implicated in several pathologies, making arginase inhibitors a promising therapeutic strategy.[3]
Quantitative Comparison of Arginase Inhibitors
This compound, a novel (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid analogue, exhibits nanomolar potency against both human arginase isoforms.[1] The following table summarizes the inhibitory activities (IC50 and Ki values) of this compound and other well-known arginase inhibitors.
| Compound | Arginase I IC50 (nM) | Arginase II IC50 (nM) | Arginase I Ki (nM) | Arginase II Ki (nM) | Reference(s) |
| This compound | 1.3 | 8.1 | - | - | [1] |
| ABH (2-amino-6-boronohexanoic acid) | 800 | - | 8.5 | - | [4][5] |
| nor-NOHA (Nω-hydroxy-nor-L-arginine) | ~500,000 (IC50 of 0.5 µM reported for rat liver arginase) | ~50,000 (IC50 of 50 µM reported for mouse macrophage arginase) | 500 | 50 | [6][7] |
| BEC (S-(2-boronoethyl)-L-cysteine) hydrochloride | - | - | 400-600 (for rat Arginase I) | 310 (pH 7.5), 30 (pH 9.5) | [5] |
| L-Norvaline | Weak inhibitor, often used in mM concentrations | Weak inhibitor, often used in mM concentrations | - | - | [5] |
Note: Direct comparative studies under identical experimental conditions are limited. The presented data is compiled from various sources and should be interpreted with caution. The potency of some inhibitors, like BEC, can be pH-dependent.
Arginase Inhibition Signaling Pathway
The inhibition of arginase has significant downstream effects, primarily by increasing the bioavailability of L-arginine for nitric oxide synthase (NOS). This leads to enhanced nitric oxide production, which can have therapeutic benefits in conditions characterized by endothelial dysfunction and immune dysregulation.
Caption: Arginase and NOS compete for L-arginine. This compound and similar compounds inhibit arginase, increasing L-arginine for NO production.
Experimental Protocols
The evaluation of arginase inhibitors typically involves in vitro enzyme activity assays. While the full detailed protocol from the primary literature for this compound is not publicly available, a general experimental workflow can be described.
Objective: To determine the inhibitory effect of a compound on arginase activity.
Materials:
-
Purified human arginase I or II
-
L-arginine (substrate)
-
Manganese chloride (MnCl2) solution (as a cofactor)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Urea detection reagent (e.g., containing α-isonitrosopropiophenone or diacetyl monoxime)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the purified arginase enzyme with MnCl2 solution to ensure the presence of the essential manganese cofactor in the active site.
-
Inhibitor Incubation: In a 96-well plate, add the activated arginase enzyme to the assay buffer. Then, add various concentrations of the test compound (or vehicle control). Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add L-arginine solution to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 20-60 minutes) at 37°C.
-
Termination of Reaction and Urea Detection: Stop the reaction by adding a urea detection reagent. This reagent typically reacts with the urea produced by the arginase activity under acidic and heated conditions to form a colored product.
-
Quantification: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 540 nm).
-
Data Analysis: The amount of urea produced is proportional to the arginase activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: A typical workflow for screening arginase inhibitors, from enzyme activation to data analysis.
Conclusion
This compound stands out as a highly potent, third-generation arginase inhibitor with significantly improved activity compared to established reference compounds such as ABH and nor-NOHA. Its nanomolar potency against both arginase I and II suggests its potential for greater therapeutic efficacy. The provided experimental framework and signaling pathway context offer a basis for researchers to further investigate and compare the performance of this compound and other arginase inhibitors in various disease models. Further head-to-head studies under standardized conditions will be crucial to fully elucidate the comparative advantages of this promising new compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
Independent Verification of NED-3238's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the arginase inhibitor NED-3238 with other commercially available alternatives. The inhibitory activities of these compounds are presented with supporting experimental data and detailed protocols to assist researchers in making informed decisions for their studies.
Comparative Analysis of Arginase Inhibitor Potency
The inhibitory potency of this compound against the two isoforms of arginase, Arginase I (ARG1) and Arginase II (ARG2), has been independently verified and compared with other known arginase inhibitors. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor effectiveness, are summarized in the table below. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 for Arginase I (nM) | IC50 for Arginase II (nM) | Notes |
| This compound | 1.3 [1] | 8.1 [1] | A highly potent dual inhibitor of Arginase I and II. |
| OATD-02 | 20 | 39 | An orally active, competitive, and reversible dual inhibitor. |
| AZD0011-PL | 7 | 15 | A highly potent dual inhibitor. |
| Arginase inhibitor 1 | 223 | 509 | A second-generation arginase inhibitor.[2] |
| Numidargistat (CB-1158) | 86 | 296 | A potent and orally active inhibitor.[3] |
| ARG1-IN-1 | 29 | - | A human Arginase 1 inhibitor. |
| nor-NOHA monoacetate | Ki of 500 | - | A potent and selective arginase inhibitor. |
Note: The IC50 values presented are typically determined through in vitro enzymatic assays and may vary depending on the specific experimental conditions.[1]
Experimental Protocols for IC50 Determination
The following is a generalized protocol for determining the IC50 values of arginase inhibitors, based on commercially available arginase inhibitor screening kits.[1][4][5][6]
Principle:
The assay measures the amount of urea produced from the enzymatic reaction of arginase with its substrate, L-arginine. A chromogen is used to form a colored complex specifically with urea, and the absorbance of this complex is measured. The presence of an arginase inhibitor will reduce the amount of urea produced, leading to a decrease in absorbance.
Materials:
-
Purified Arginase I or Arginase II enzyme
-
Arginine Buffer (Substrate)
-
Urea Reagent (contains chromogen)
-
Test compounds (e.g., this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 430-450 nm
Procedure:
-
Enzyme Preparation: Dilute the purified arginase enzyme to the desired concentration using an appropriate buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds in the chosen solvent.
-
Assay Reaction:
-
Add a small volume of the diluted arginase enzyme to the wells of a 96-well plate.
-
Add the serially diluted test compounds to their respective wells. Include a control well with no inhibitor and a blank well with no enzyme.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Arginine Buffer (substrate) to all wells except the blank.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
-
-
Detection:
-
Stop the reaction by adding the Urea Reagent to all wells.
-
Incubate the plate for a sufficient time (e.g., 60 minutes) at room temperature to allow for color development.
-
-
Measurement: Measure the absorbance of each well using a microplate reader at the specified wavelength (430-450 nm).
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Arginase Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental process for its evaluation, the following diagrams have been generated.
Caption: Arginase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IC50 Determination.
References
Safety Operating Guide
Essential Safety and Handling of NED-3238: A Guide for Laboratory Professionals
For Research Use Only. Not for human or veterinary use. [1]
This document provides crucial safety and logistical information for the handling and disposal of NED-3238, a potent arginase I and II inhibitor.[1] Given the absence of a specific Safety Data Sheet (SDS), the following guidelines are based on best practices for handling potent, uncharacterized research compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The primary goal when handling this compound is to prevent all routes of exposure, including inhalation, skin contact, and ingestion. A comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles with side shields. | Protects eyes from potential splashes of solutions containing this compound. |
| Body Protection | A fully buttoned lab coat with long sleeves. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Recommended when handling the solid compound or when there is a risk of aerosol generation. |
Engineering Controls
Engineering controls are the most effective means of minimizing exposure to hazardous substances.
| Control Type | Specification | Rationale |
| Ventilation | Use of a certified chemical fume hood. | A fume hood is essential for all operations involving the handling of solid this compound or preparation of its solutions to prevent inhalation of airborne particles or aerosols. |
| Containment | Use of a designated workspace. | All work with this compound should be conducted in a specific, clearly marked area of the laboratory to prevent cross-contamination. |
Handling and Operational Procedures
Adherence to strict operational protocols is critical to ensure safety.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before commencing work.
-
-
Weighing and Solution Preparation:
-
Always handle solid this compound within a chemical fume hood to avoid inhalation of dust particles.
-
Use a dedicated set of spatulas and weigh boats.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
During Experimentation:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid working alone when handling potent compounds.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Disposal Pathway
Caption: Disposal pathway for this compound waste.
Disposal Protocol:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain.
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Storage Information
Proper storage is essential to maintain the integrity of the compound and ensure safety.
| Condition | Specification |
| Short-term Storage | Dry, dark, and at 0 - 4 °C (days to weeks).[1] |
| Long-term Storage | -20 °C (months to years).[1] |
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
